2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid
Description
This compound is a protected amino acid derivative featuring three critical structural components:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .
- Cyclohexyl substituent: A 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl moiety, where the tert-butoxycarbonyl (Boc) group provides acid-labile protection for the secondary amine. This allows orthogonal deprotection strategies when combined with Fmoc .
- Propanoic acid backbone: The carboxylic acid terminus enables peptide bond formation during synthesis .
The compound’s molecular formula is C₃₃H₄₁N₃O₆ (calculated molecular weight: 599.71 g/mol). Its structural complexity and dual protection (Fmoc and Boc) make it valuable for synthesizing peptides requiring selective deprotection or sterically challenging sequences.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25-26H,12-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLPVWCGPLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid (CAS No. 178432-48-9) is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis and medicinal chemistry. The structural complexity and functional groups present in this compound suggest diverse biological activities, particularly in the context of drug development and protein interaction studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.43 g/mol. It features several key functional groups, including:
- Fluorenylmethoxycarbonyl group : A common protective group used in peptide synthesis.
- Cyclohexyl moiety : Imparts steric bulk and can influence the compound's interaction with biological targets.
- Carboxylic acid : Essential for biological activity, particularly in forming peptide bonds.
The biological activity of this compound primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions without unwanted side reactions. Once the desired peptide chain is formed, the Fmoc group can be removed under mild conditions to reveal a free amino group for further reactions .
Applications in Research
- Peptide Synthesis : Utilized as a building block in the synthesis of complex peptides, which are crucial for drug development.
- Protein Interaction Studies : The compound can be employed to study protein-protein interactions, as it can be incorporated into peptides that bind specific proteins .
- Medicinal Chemistry : Potential applications in developing peptide-based therapeutics targeting various diseases.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides:
- Study on Antimicrobial Peptides : A research team synthesized antimicrobial peptides using Fmoc-protected amino acids, demonstrating enhanced activity against resistant bacterial strains.
- Cancer Therapeutics Development : Another study focused on using Fmoc derivatives to create peptides that inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth .
Comparative Analysis of Similar Compounds
| Compound Name | CAS No. | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 2-(Fmoc)-Ala | 159611-02-6 | 377.39 g/mol | Building block for peptides |
| 3-(Cyclobutoxy)-Fmoc-Ala | 2642331-49-3 | 381.43 g/mol | Protein interaction studies |
| 3-Cyclohexyl-Fmoc-Ala | 2817528 | 405.27 g/mol | Antimicrobial activity |
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The molecular formula is , with a molecular weight of approximately 501.6 g/mol. The unique arrangement of functional groups allows for specific interactions with biological targets, making it suitable for various applications.
Scientific Research Applications
1. Drug Development
The compound has been explored in the context of drug development due to its potential to act as a bioactive molecule. Its structural features allow it to interact with various biological targets, which can lead to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that modifications in the side chains can enhance the selectivity and potency against specific tumor types.
2. Peptide Synthesis
As an Fmoc-protected amino acid derivative, this compound plays a crucial role in solid-phase peptide synthesis (SPPS). The ability to easily incorporate this amino acid into peptides allows for the creation of complex peptide sequences that can be used in vaccine development or as therapeutic agents.
Case Study: Vaccine Development
Peptides synthesized from Fmoc-protected amino acids have been utilized in developing vaccines against infectious diseases by presenting epitopes that elicit immune responses.
3. Biochemical Research
In biochemical assays, this compound can serve as a substrate or inhibitor for various enzymes. Its interaction with enzymes can be studied to understand enzyme mechanisms or to develop enzyme inhibitors that may serve as therapeutic agents.
Case Study: Enzyme Inhibition
Research has demonstrated that certain derivatives can inhibit specific proteases involved in disease pathways, providing insights into potential treatments for conditions like HIV or other viral infections.
Comparison with Similar Compounds
Key Observations :
Protection Strategies : The target compound’s Boc-protected cyclohexyl sidechain enables acid-mediated deprotection (e.g., with trifluoroacetic acid), contrasting with Alloc (removed by palladium catalysis) or base-sensitive Fmoc .
Solubility: Phosphonomethyl-substituted analogs (e.g., ) exhibit enhanced aqueous solubility, whereas the target compound’s hydrophobicity may require organic solvents like DMF or DCM.
Stability and Handling
- Fmoc Group Stability : All compounds require storage at -20°C to prevent Fmoc cleavage via β-elimination .
- Boc vs. Alloc Stability : The Boc group (target compound) is stable under basic SPPS conditions but labile in acidic environments, whereas Alloc () requires neutral pH and palladium catalysts for removal.
Q & A
Basic: What is the role of the Fmoc and Boc protecting groups in this compound during peptide synthesis?
The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups provide orthogonal protection strategies in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile (removed with 20% piperidine in DMF), while the Boc group is acid-labile (cleaved with trifluoroacetic acid, TFA). This allows sequential deprotection during peptide chain assembly, minimizing side reactions. The cyclohexyl-Boc moiety further stabilizes the structure during synthesis .
Basic: What analytical techniques are recommended to confirm the compound’s purity and structural integrity?
- HPLC : Purity >99% can be achieved using reversed-phase C18 columns with acetonitrile/water gradients (e.g., 99.76% purity reported in studies) .
- NMR : 1H NMR (400 MHz, DMSO-d6) confirms stereochemistry and functional group integrity, with characteristic peaks for Fmoc (δ 7.2–7.8 ppm) and Boc (δ 1.4 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ expected at m/z 507.2) .
Advanced: How can coupling efficiency be optimized when incorporating this compound into a peptide chain?
Key parameters include:
- Coupling Reagents : HATU or DIC with HOAt (1:1 molar ratio) for activation .
- Solvents : Anhydrous DMF or dichloromethane (DCM) to prevent premature deprotection .
- Temperature : 0–25°C to balance reaction rate and racemization risk .
- Activation Time : 30–60 minutes for complete amino acid activation .
- Monitoring : Kaiser test or LC-MS to detect unreacted amines .
Advanced: What strategies mitigate racemization during synthesis?
- Additives : 1-hydroxybenzotriazole (HOBt) or DMAP reduce racemization by stabilizing active intermediates .
- Low Temperature : Conduct coupling at 0–4°C to slow base-induced epimerization .
- Chiral HPLC : Monitor enantiopurity post-synthesis (e.g., Chiralpak IC columns) .
Basic: How should this compound be stored to ensure stability?
- Solid Form : Store at –20°C in a desiccator, protected from light (prevents Fmoc degradation) .
- Solutions : Prepare in anhydrous DMF and store at 4°C for <1 week to avoid hydrolysis .
Advanced: How to resolve discrepancies in reaction yields during Boc deprotection?
- Condition Optimization : Vary TFA concentration (10–95% in DCM) and deprotection time (30 min–2 h) to address steric hindrance from the cyclohexyl group .
- LC-MS Analysis : Identify incomplete deprotection by tracking m/z shifts (e.g., loss of Boc group: –100.12 Da) .
- Sequential Deprotection : Use TFA for Boc removal after Fmoc deprotection to avoid side reactions .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to troubleshoot impurities observed during SPPS with this building block?
- Byproduct Identification : Use LC-MS to detect deletion sequences or truncated peptides (adjust coupling time or reagent excess) .
- Capping Steps : Introduce acetic anhydride/pyridine after coupling to terminate unreacted chains .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
Basic: Which solvents are compatible with this compound during synthesis?
- Preferred : Anhydrous DMF, DCM, or THF (minimize protic solvents like methanol to prevent Boc cleavage) .
- Avoid : Water or alcohols, which may hydrolyze the Fmoc group .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Exothermic Reactions : Control temperature with ice baths during coupling to prevent side reactions .
- Purification Scalability : Replace HPLC with flash chromatography (e.g., 10–20% methanol/DCM gradient) .
- Process Optimization : Design of Experiments (DOE) to refine reagent ratios and reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
